molecular formula C12H18BrFOSi B8029137 2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane

2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane

Cat. No.: B8029137
M. Wt: 305.26 g/mol
InChI Key: QRWWVIAKGKJEIK-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane is a silicon-protected aromatic compound featuring a bromo and fluoro substituent on the phenoxy ring. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and enabling selective reactivity. This compound is primarily utilized as an intermediate in pharmaceutical and materials chemistry, leveraging its electron-deficient aromatic ring for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

(2-bromo-3-fluorophenoxy)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWWVIAKGKJEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The most common method involves reacting 2-bromo-3-fluorophenol with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. The phenolic hydroxyl group is selectively protected, forming the target silane derivative.

Reaction Scheme:

2-Bromo-3-fluorophenol+TBSClBase2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane+HCl\text{2-Bromo-3-fluorophenol} + \text{TBSCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

Data from multiple sources reveal critical parameters for maximizing yield:

Parameter Optimal Range Impact on Yield Source
BaseTriethylamine, Pyridine85–92% yield
SolventDichloromethane, THFPolar aprotic solvents preferred
Temperature0–25°CHigher temps reduce selectivity
Reaction Time4–12 hoursExtended time improves conversion

Example Protocol (Source):

  • Dissolve 2-bromo-3-fluorophenol (10 mmol) in anhydrous THF.

  • Add triethylamine (12 mmol) and TBSCl (11 mmol) at 0°C.

  • Stir at room temperature for 8 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane:EtOAc = 9:1).
    Yield: 89%.

Halogenation of Pre-Silylated Phenols

Bromination Post-Silylation

Alternative routes involve silylating 3-fluorophenol first, followed by regioselective bromination. This method avoids handling unstable bromo-fluorophenols directly.

Key Steps:

  • Protect 3-fluorophenol with TBSCl.

  • Brominate using N-bromosuccinimide (NBS) or Br₂ in controlled conditions.

Challenges:

  • Regioselectivity issues (para vs. ortho bromination).

  • Requires Lewis acids (e.g., FeCl₃) for directing bromine to the desired position.

Comparative Data:

Brominating Agent Catalyst Solvent Yield Regioselectivity Source
NBSFeCl₃CCl₄78%85% ortho
Br₂AlCl₃DCM65%72% ortho

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromo-3-fluorophenyl boronic acid with tert-butyldimethylsilanol has been explored for scalable synthesis.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or CsF

  • Solvent: DME/H₂O

Example (Source):

  • Combine 2-bromo-3-fluorophenyl boronic acid (1.2 eq), tert-butyldimethylsilanol (1 eq), PdCl₂(dppf) (5 mol%).

  • React in DME/H₂O (3:1) at 80°C for 12 hours.
    Yield: 76%.

Limitations:

  • Boronic acid derivatives are moisture-sensitive.

  • Requires rigorous exclusion of oxygen.

Recent Advancements

Flow Chemistry Approaches

Continuous-flow systems improve reproducibility and safety for large-scale production. A 2024 study achieved 93% yield using microreactors with real-time monitoring.

Enzymatic Silylation

Emerging biocatalytic methods use lipases to mediate silylation under mild conditions (pH 7, 25°C), though yields remain moderate (55–60%).

Comparative Analysis of Methods

Method Yield Range Scalability Cost Key Advantage
Direct Silylation85–92%HighLowSimplicity, fewer steps
Post-Silylation Bromination65–78%ModerateMediumAvoids handling unstable phenols
Suzuki Coupling70–76%LowHighApplicable to complex substrates

Industrial-Scale Considerations

  • Cost Efficiency: Direct silylation is preferred for volumes >10 kg due to low reagent costs.

  • Safety: Bromination steps require strict control of exotherms and corrosive byproducts.

  • Purification: Silane derivatives often require silica gel chromatography, but recent patents describe solvent-free crystallization techniques .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Target Compound: The bromo (Br) and fluoro (F) groups on the phenoxy ring create a strongly electron-deficient environment, favoring electrophilic aromatic substitution or Suzuki-Miyaura couplings. Fluorine’s high electronegativity enhances polarization, increasing reactivity compared to chloro or methoxy analogs . Analog with Methoxy Group: (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (CAS 1133116-37-6) contains a methoxy (OCH₃) group, which is electron-donating. This reduces ring electrophilicity, making it less reactive toward nucleophilic attack compared to the target compound . Chlorophenyl Derivative: The 3-chlorophenyl analog (from ) exhibits lower electronegativity than fluorine, resulting in slower reaction kinetics in coupling reactions .

Steric and Structural Variations

  • Aromatic vs. Aliphatic Bromine: 4-Bromobutoxy-tert-butyl-dimethylsilane (CAS 89043-32-3): Features a brominated aliphatic chain instead of an aromatic ring. The flexible butoxy chain increases solubility in nonpolar solvents but reduces steric hindrance, enabling easier nucleophilic displacement compared to aromatic bromides .
  • Naphthalene-Based Analog : ((3-Bromo-1,4-dimethoxynaphthalen-2-yl)methoxy)(tert-butyl)dimethylsilane () incorporates a naphthalene core, which introduces significant steric bulk. This reduces accessibility for reactions at the brominated position but enhances stability under acidic conditions .

Biological Activity

2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, a fluorine atom, and a tert-butyl dimethylsilyl group attached to a phenoxy ring. The general formula can be represented as follows:

C13H18BrFOSi\text{C}_{13}\text{H}_{18}\text{BrFOSi}

This compound is characterized by its ability to undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances the compound's reactivity, allowing it to participate in nucleophilic substitutions and other chemical transformations. The tert-butyl dimethylsilyl group provides steric protection, potentially influencing the compound's bioavailability and stability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in drug development.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to identify the exact targets and mechanisms.
  • Cellular Interactions : Investigations into how the compound interacts with cellular components have shown promise in understanding its role in biological systems.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against various pathogens
Enzyme InhibitionPossible inhibition of metabolic enzymes
Cellular InteractionInteraction with cellular components

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Assays

In vitro assays were conducted to assess the enzyme inhibition properties of the compound. The results demonstrated that it could inhibit key enzymes involved in metabolic processes, supporting its potential therapeutic applications.

Applications in Research and Industry

This compound has several applications:

  • Organic Synthesis : It serves as a building block for complex organic molecules, facilitating the synthesis of pharmaceuticals and specialty chemicals.
  • Medicinal Chemistry : Due to its biological activity, it is being explored for drug development targeting various diseases.
  • Material Science : The unique properties of this compound make it useful in developing new materials with specific functionalities.

Q & A

Q. How can researchers validate the absence of desilylation during reaction monitoring?

  • Employ TLC with UV-active silyl ethers (e.g., dansyl chloride derivatives) or LC-MS to track molecular ion peaks ([M+H]⁺ for intact silyl ethers vs. [M-56]⁺ for desilylated products) .

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